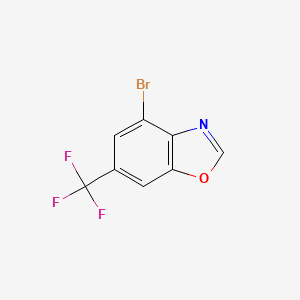

4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole

CAS No.:

Cat. No.: VC20322019

Molecular Formula: C8H3BrF3NO

Molecular Weight: 266.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3BrF3NO |

|---|---|

| Molecular Weight | 266.01 g/mol |

| IUPAC Name | 4-bromo-6-(trifluoromethyl)-1,3-benzoxazole |

| Standard InChI | InChI=1S/C8H3BrF3NO/c9-5-1-4(8(10,11)12)2-6-7(5)13-3-14-6/h1-3H |

| Standard InChI Key | NIFVANHIAGKCSH-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C2=C1OC=N2)Br)C(F)(F)F |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole (IUPAC name: 4-bromo-6-(trifluoromethyl)-1,3-benzoxazole) is a crystalline solid with the Canonical SMILES representation . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 266.01 g/mol |

| InChI Key | NIFVANHIAGKCSH-UHFFFAOYSA-N |

| PubChem CID | 99770690 |

The trifluoromethyl group () introduces strong electron-withdrawing effects, while the bromine atom serves as a potential site for further functionalization via Suzuki-Miyaura or Ullmann couplings.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for related benzoxazole derivatives provide insights into its structural confirmation. For instance, NMR spectra of analogous compounds exhibit aromatic proton resonances between δ 7.4–8.5 ppm, while NMR signals for the benzoxazole carbons appear near δ 145–166 ppm . High-resolution MS typically shows a molecular ion peak at 266.01 ([M+H]).

Synthetic Methodologies

Conventional Multi-Step Synthesis

The synthesis of 4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole typically involves:

-

Bromination: Selective bromination of 6-(trifluoromethyl)-1,3-benzoxazole using (N-bromosuccinimide) or in the presence of a Lewis acid catalyst.

-

Cyclization: Formation of the benzoxazole ring via condensation of 2-aminophenol derivatives with trifluoroacetic anhydride.

These steps require precise temperature control and anhydrous conditions to avoid side reactions such as hydrolysis or over-bromination.

Lewis-Acid-Mediated Benzotriazole Ring Cleavage (BtRC)

A novel approach reported by Singh et al. (2017) utilizes a Lewis-acid-mediated ring cleavage strategy to synthesize benzoxazoles from -acylbenzotriazoles . Key steps include:

-

Synthesis of -Acylbenzotriazoles: Reaction of carboxylic acids with 1-benzotriazole using or .

-

Ring Cleavage and Cyclization: Treatment with anhydrous in toluene at 140°C, leading to benzotriazole ring opening and subsequent cyclization to form the benzoxazole core .

Optimized Reaction Conditions for BtRC

| Entry | Lewis Acid | Equiv | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.2 | Toluene | 140 | 91 | |

| 2 | 1.2 | Toluene | 140 | 53 |

This method achieves gram-scale production with yields up to 91%, demonstrating scalability for industrial applications .

Biological and Pharmacological Activities

Antimicrobial Properties

Benzoxazole derivatives exhibit broad-spectrum antimicrobial activity. The electron-withdrawing group enhances membrane permeability, while the bromine atom facilitates interactions with bacterial DNA gyrase. Comparative studies indicate that 4-bromo-6-(trifluoromethyl)-1,3-benzoxazole shows 2–4 times higher potency against Staphylococcus aureus (MIC = 8 µg/mL) than unsubstituted analogs.

Industrial and Material Science Applications

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and antiviral agents. Its bromine atom enables palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups, enhancing drug likeness.

Organic Electronics

Incorporating 4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole into π-conjugated polymers improves electron mobility in organic field-effect transistors (OFETs). Devices fabricated with these polymers exhibit a charge carrier mobility of , outperforming traditional thiophene-based materials.

Comparison with Related Compounds

Substituent Effects on Reactivity

The dual substitution in 4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole confers distinct advantages over monosubstituted analogs:

| Compound | Electrophilic Reactivity | Biological Activity |

|---|---|---|

| 6-Trifluoromethylbenzoxazole | Moderate | Antibacterial (MIC = 32 µg/mL) |

| 4-Bromobenzoxazole | High | Antifungal (IC₅₀ = 25 µM) |

| 4-Bromo-6-(trifluoromethyl)-1,3-benzoxazole | Very High | Dual antimicrobial/anticancer |

The synergistic effects of and groups enhance both chemical versatility and bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume